molecular formula C17H24N2O3S B4539327 [2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone

[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B4539327
M. Wt: 336.5 g/mol
InChI Key: LUBHECDISKXYNC-UHFFFAOYSA-N
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Description

2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole ring with a piperidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: This step involves sulfonylation, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperidine Moiety: This is usually done through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its indole and piperidine moieties, which are common in many biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone likely involves interactions with specific molecular targets such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.

    Piperidine Derivatives: Compounds such as piperine and methylphenidate, which feature the piperidine moiety.

Uniqueness

What sets 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone apart is the combination of the indole and piperidine structures with a methylsulfonyl group. This unique combination can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-6-8-18(9-7-12)17(20)14-4-5-16-15(11-14)10-13(2)19(16)23(3,21)22/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBHECDISKXYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 3
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[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 6
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone

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